N~3~-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-furamide
Overview
Description
N~3~-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-furamide is a synthetic organic compound that belongs to the class of furamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-furamide typically involves multi-step organic reactions. The starting materials might include 5,6-dimethoxyphthalic anhydride and 2-methylfuran. The key steps could involve:
Formation of the isobenzofuranone core: This might be achieved through a condensation reaction between 5,6-dimethoxyphthalic anhydride and an appropriate nucleophile.
Introduction of the furamide group: This step could involve the reaction of the intermediate with 2-methylfuran under specific conditions such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to improve efficiency.
Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development for targeting specific biological pathways.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-furamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Influencing cellular pathways: Altering signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-thioamide
- N~3~-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-oxamide
Uniqueness
N~3~-(5,6-dimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)-2-methyl-3-furamide might exhibit unique properties such as specific binding affinities, reactivity, or stability compared to its analogs. These differences could make it particularly useful for certain applications or studies.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-oxo-1H-2-benzofuran-4-yl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-8-10(4-5-22-8)15(18)17-13-12-9(7-23-16(12)19)6-11(20-2)14(13)21-3/h4-6H,7H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHYNRPYBYAIBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C3C(=CC(=C2OC)OC)COC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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